molecular formula C15H12N2S B14157857 4-(2-Methylphenyl)sulfanylquinazoline CAS No. 3458-43-3

4-(2-Methylphenyl)sulfanylquinazoline

Cat. No.: B14157857
CAS No.: 3458-43-3
M. Wt: 252.3 g/mol
InChI Key: GBDOQMFRMYJZQQ-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)sulfanylquinazoline is a heterocyclic aromatic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have been widely studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a sulfanyl group attached to the 4-position and a 2-methylphenyl group attached to the sulfanyl group.

Preparation Methods

The synthesis of 4-(2-Methylphenyl)sulfanylquinazoline can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzonitrile with 2-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(2-Methylphenyl)sulfanylquinazoline undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced to a tetrahydroquinazoline derivative using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Quinazoline derivatives, including 4-(2-Methylphenyl)sulfanylquinazoline, have shown promise as anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)sulfanylquinazoline involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of cell signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

4-(2-Methylphenyl)sulfanylquinazoline can be compared with other quinazoline derivatives, such as:

    4-(4-Methylphenyl)sulfanylquinazoline: Similar structure but with a different position of the methyl group on the phenyl ring.

    4-(2-Chlorophenyl)sulfanylquinazoline: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    4-(2-Methylphenyl)quinazoline: Lacks the sulfanyl group, which can affect its biological activity and chemical reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall biological activity.

Properties

CAS No.

3458-43-3

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

4-(2-methylphenyl)sulfanylquinazoline

InChI

InChI=1S/C15H12N2S/c1-11-6-2-5-9-14(11)18-15-12-7-3-4-8-13(12)16-10-17-15/h2-10H,1H3

InChI Key

GBDOQMFRMYJZQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SC2=NC=NC3=CC=CC=C32

Origin of Product

United States

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